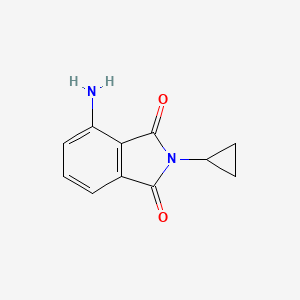

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 1042635-26-6 . It has a molecular weight of 202.21 and its IUPAC name is 4-amino-2-cyclopropyl-1H-isoindole-1,3 (2H)-dione .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are an important group of medicinal substances. In a study, nine new 1H-isoindole-1,3 (2H)-dione derivatives were obtained in good yield (47.24–92.91%) .Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 160-164 . The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .科学的研究の応用

Medicinal Chemistry: Alzheimer’s Disease Treatment

One of the most significant applications of compounds structurally related to 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is in the field of medicinal chemistry. Derivatives of this structure, such as Donepezil, are used in the treatment of Alzheimer’s disease. The compound’s ability to interact with biological targets makes it a valuable scaffold for designing drugs that can modulate neurological pathways .

Organic Electronics: Electron Acceptor

In the realm of organic electronics, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives serve as electron acceptors. They are crucial for designing dyes for solar cells, which convert light into electricity. Their electron-accepting properties are essential for the development of efficient and stable organic photovoltaic devices .

Photopolymerization: Photoinitiators

This compound is also used in photopolymerization processes. As a photoinitiator, it helps in starting the polymerization process when exposed to light. This application is particularly important in the manufacturing of coatings, inks, and 3D printing materials, where controlled polymerization is crucial .

Bioimaging: Contrast Agents

The derivatives of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione are explored as contrast agents in bioimaging. Their chemical structure can be tailored to absorb or emit light at specific wavelengths, making them useful for various imaging techniques, including fluorescence microscopy and MRI .

Biosensing: Optical Sensors

In biosensing, these compounds are integrated into optical sensors to detect biological molecules. They can be engineered to change their optical properties in response to the presence of specific analytes, which is valuable for real-time monitoring of biological processes .

Non-Linear Optical (NLO) Applications: NLO Chromophores

The non-linear optical properties of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives make them suitable for use as NLO chromophores. These materials are important for developing technologies like optical data storage, frequency doubling, and optical switching .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.

Result of Action

It’s known that indole derivatives have diverse biological activities, suggesting that they likely have a wide range of molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-2-cyclopropylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFGGQZPDQXLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042635-26-6 |

Source

|

| Record name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)